molecular formula C18H11Cl2NO3 B2404936 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide CAS No. 313254-33-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide

Cat. No.: B2404936
CAS No.: 313254-33-0
M. Wt: 360.19
InChI Key: IXGQAIRMONSNRD-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is a polyfunctional aromatic amide featuring a furan-2-carboxamide moiety linked to a 4-chloro-2-(2-chlorobenzoyl)phenyl group. The compound’s synthesis involves multi-step reactions requiring precise temperature control, solvent selection (e.g., dichloromethane or acetic acid), and purification via recrystallization or chromatography to achieve high purity . Key structural elements include:

  • Furan ring: A five-membered aromatic heterocycle contributing to electronic and steric properties.
  • Chlorinated aromatic systems: Two chlorine atoms on the benzoyl and phenyl groups enhance lipophilicity and influence molecular interactions.
  • Carboxamide bridge: Facilitates hydrogen bonding and interactions with biological targets.

Spectroscopic characterization (e.g., NMR, IR) confirms the planar amide conformation and rotational flexibility between aromatic rings, critical for its reactivity and bioactivity .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO3/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGQAIRMONSNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the benzoyl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorinated benzoyl and furan carboxamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Comparisons :

Compound Name Structural Differences Impact on Properties
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide Bromine replaces chlorine at position 4; ethoxy group added to benzofuran Increased molecular weight and altered electronic effects enhance thermal stability but reduce solubility .
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Acetamide replaces furan-2-carboxamide Loss of aromatic furan ring diminishes π-π stacking interactions, reducing binding affinity to hydrophobic targets .
N-[4-(4-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide Pyridazinone core replaces benzoylphenyl group Pyridazinone’s electron-deficient nature increases reactivity in nucleophilic substitutions compared to the benzoylphenyl system .

Heterocyclic Core Modifications

Compound Name Core Structure Unique Properties
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide Thiophene replaces furan Thiophene’s sulfur atom enhances polarizability, leading to stronger anticancer activity (IC₅₀ = 1.2 µM vs. 3.5 µM for furan analog) .
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide Thiazole-tetrahydrofuran hybrid Rigid thiazole ring improves selectivity for kinase inhibitors but reduces synthetic yield (45% vs. 72% for furan-carboxamide) .

Mechanistic Insights :

  • Furan’s oxygen atom facilitates hydrogen bonding with serine residues in proteases, whereas thiophene’s sulfur participates in hydrophobic interactions .

Functional Group Additions

Compound Name Functional Group Effect on Reactivity
5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide Oxazolo-pyridine substituent Enhances π-stacking with DNA base pairs, improving intercalation potential (ΔTm = +4°C vs. unmodified analog) .
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Methylated furopyridine Methyl group increases steric hindrance, reducing off-target binding while maintaining potency (IC₅₀ = 0.8 µM vs. 1.5 µM for unmethylated derivative) .

Research Findings and Pharmacological Implications

  • Anticancer Activity : Chlorine substitution at position 4 correlates with improved cytotoxicity (e.g., 60% inhibition of HeLa cells at 10 µM), likely due to enhanced DNA alkylation .
  • Antimicrobial Effects : Furan-carboxamide derivatives with dual chlorine substituents show broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL) but are less effective against Gram-negative strains due to outer membrane impermeability .
  • Metabolic Stability : Ethoxy or methyl groups in analogs like N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide prolong half-life (t₁/₂ = 6.2 h) in hepatic microsomes compared to unsubstituted derivatives (t₁/₂ = 2.1 h) .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, along with case studies and data tables summarizing its activity against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a chloro-substituted benzoyl moiety, and an amide functional group. Its molecular formula is C18H14Cl2N2O2, which contributes to its diverse pharmacological properties.

Biological Activities

1. Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed potent activity against leukemia cell lines with IC50 values ranging from 0.94 µM to 4.23 µM, suggesting a promising anticancer profile for derivatives of this compound .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4eK5620.94
4eHL601.62
4eMV4-111.90
4eNB44.23

2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

3. Antimicrobial Activity
this compound has shown potential antimicrobial properties in preliminary studies. The compound's structural features may enhance its interaction with microbial targets, leading to inhibition of growth.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding: It can bind to particular receptors or proteins, modulating their activity and influencing cellular signaling pathways.

Case Studies

Case Study 1: Antileukemic Activity
In a study involving the synthesis of various derivatives, this compound was found to have comparable potency to established chemotherapeutic agents against leukemia cell lines . The investigation highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: In Vivo Efficacy
Further research is needed to evaluate the in vivo efficacy of this compound in animal models. Preliminary results suggest potential effectiveness in reducing tumor size and improving survival rates when administered alongside traditional therapies.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React 4-chloro-2-aminophenol with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., in acetonitrile with triethylamine as a base) to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline .

Amide Coupling : Treat the intermediate with furan-2-carbonyl chloride under reflux conditions (3–5 hours) in acetonitrile. Purification via recrystallization or column chromatography (using ethyl acetate/hexane) ensures >95% purity. FT-IR and NMR (¹H/¹³C) validate functional groups (amide C=O at ~1650 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm amide C=O (1640–1680 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ 9.5–10.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Planarity of the amide bond and dihedral angles between aromatic rings (e.g., 9.71° in analogs) reveal conformational stability .

Q. How can researchers screen for biological activity in early-stage studies?

  • Methodological Answer :
  • In vitro Assays : Test against kinase targets (e.g., PRKD3) using fluorescence polarization assays. IC₅₀ values <10 µM suggest inhibitory potential .
  • Antimicrobial Screening : Employ broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to known furan-based antimicrobials .

Advanced Research Questions

Q. How do structural nuances (e.g., torsion angles, intermolecular interactions) influence crystallographic data interpretation?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Analyze intramolecular interactions (e.g., N–H···O hydrogen bonds) with OLEX2 or WinGX .
  • Validation : Check for outliers in the Hirshfeld surface (e.g., C–H···π interactions) using CrystalExplorer. Validate refinement with checkCIF to resolve ADPs (anisotropic displacement parameters) .

Q. How can contradictory bioactivity data between computational predictions and experimental results be resolved?

  • Methodological Answer :
  • Docking Studies : Perform molecular docking (AutoDock Vina) with flexible side chains to account for receptor conformational changes. Compare binding poses of the chlorobenzoyl and furan moieties .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify dynamic interactions missed in static models .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Replace the 2-chlorobenzoyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to hydrophobic pockets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical features (e.g., amide hydrogen bond donors, halogen atoms). Validate with in vitro IC₅₀ assays .

Q. How can stability under physiological conditions be assessed methodologically?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hours). Monitor degradation via HPLC-MS (C18 column, acetonitrile/water gradient). Major degradation products often result from hydrolysis of the amide bond .
  • Thermal Analysis : Use DSC/TGA to determine melting points (>200°C) and decomposition profiles. Correlate with crystallinity data from PXRD .

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